molecular formula C16H13N3O7 B2511062 Ethyl 4-(3,5-dinitrobenzamido)benzoate CAS No. 36360-13-1

Ethyl 4-(3,5-dinitrobenzamido)benzoate

Cat. No.: B2511062
CAS No.: 36360-13-1
M. Wt: 359.294
InChI Key: NRFBIGCEOUFZEM-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C16H13N3O7 and a molecular weight of 359.29 g/mol.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3,5-dinitrobenzamido)benzoate typically involves a multi-step process. One common method includes the nitration of ethyl 4-aminobenzoate to form this compound. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction time and yield. These methods can include the use of catalytic hydrogenation and esterification processes to achieve high purity and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,5-dinitrobenzamido)benzoate undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: Ethyl 4-(3,5-diaminobenzamido)benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(3,5-dinitrobenzamido)benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential as a precursor in the development of pharmaceutical agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,5-dinitrobenzoate: Similar in structure but lacks the amido linkage.

    Ethyl 4-aminobenzoate: Contains an amino group instead of the dinitrobenzamido group.

    Ethyl 4-(3,5-diaminobenzamido)benzoate: A reduced form of ethyl 4-(3,5-dinitrobenzamido)benzoate.

Uniqueness

This compound is unique due to its combination of nitro and amido functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

ethyl 4-[(3,5-dinitrobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O7/c1-2-26-16(21)10-3-5-12(6-4-10)17-15(20)11-7-13(18(22)23)9-14(8-11)19(24)25/h3-9H,2H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFBIGCEOUFZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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